3-Phenoxypropanenitrile

Description

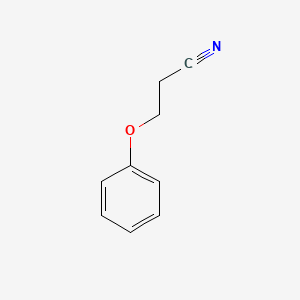

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAUFLAHUXISCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184639 | |

| Record name | 3-Phenoxypropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3055-86-5 | |

| Record name | 3-Phenoxypropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxypropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3055-86-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenoxypropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxypropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenoxypropanenitrile from Phenol and Acrylonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-phenoxypropanenitrile, a valuable chemical intermediate. The primary focus of this document is the base-catalyzed Michael addition of phenol to acrylonitrile, a widely utilized and efficient method for this transformation. This guide delves into the underlying reaction mechanism, explores various catalytic systems, presents a detailed experimental protocol, and discusses methods for purification and characterization of the final product. Additionally, potential side reactions and safety considerations are thoroughly addressed to provide a holistic understanding of the synthesis process. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound is a significant chemical intermediate with applications in the synthesis of various pharmaceuticals and other fine chemicals. Its structure, incorporating both a phenoxy group and a nitrile functionality, makes it a versatile building block for further chemical modifications. The most common and industrially viable method for its synthesis is the cyanoethylation of phenol with acrylonitrile. This reaction is a classic example of a Michael addition, where a nucleophile, in this case, the phenoxide ion, adds to an α,β-unsaturated carbonyl compound, acrylonitrile.[1]

The reaction is typically carried out under basic conditions, which are crucial for the deprotonation of phenol to form the more nucleophilic phenoxide ion.[2] The choice of catalyst and reaction conditions plays a pivotal role in maximizing the yield and minimizing the formation of byproducts.

Reaction Mechanism

The synthesis of this compound from phenol and acrylonitrile proceeds via a base-catalyzed Michael addition reaction. The mechanism can be elucidated in the following steps:

-

Deprotonation of Phenol: A base is used to deprotonate the acidic hydroxyl group of phenol, forming the sodium phenoxide salt. This step is essential as the phenoxide ion is a much stronger nucleophile than phenol itself.[2]

-

Nucleophilic Attack: The phenoxide ion then acts as a nucleophile and attacks the β-carbon of acrylonitrile. The electron-withdrawing nitrile group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.[3]

-

Protonation: The resulting carbanion is then protonated by a proton source in the reaction mixture, which is typically the solvent or a conjugate acid of the base, to yield the final product, this compound.

Caption: Reaction mechanism for the base-catalyzed synthesis of this compound.

Catalytic Systems

The choice of catalyst is critical for the efficient synthesis of this compound. Basic catalysts are essential to facilitate the initial deprotonation of phenol. Several catalytic systems can be employed, each with its own advantages and disadvantages.

Alkali Metal Hydroxides

Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, cost-effective, and readily available bases for this reaction.[4] They react with phenol to form the corresponding phenoxide salt in situ.[2]

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions involving reactants that are soluble in two immiscible phases.[5] In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltrimethylammonium hydroxide or "Triton B"), facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where acrylonitrile is present.[3][6] This enhances the reaction rate and can lead to higher yields under milder conditions.[5]

Basic Ion-Exchange Resins

Strongly basic anion-exchange resins can also be utilized as catalysts.[7] These solid-supported catalysts offer the advantage of easy separation from the reaction mixture, simplifying the work-up procedure and allowing for potential catalyst recycling.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Alkali Metal Hydroxides | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Cost-effective, readily available | Can lead to side reactions if not controlled, work-up can be more complex |

| Phase-Transfer Catalysts | Benzyltrimethylammonium hydroxide (Triton B) | High yields, milder reaction conditions, enhanced reaction rates | Higher cost compared to simple bases |

| Basic Ion-Exchange Resins | Amberlyst A-26 (OH⁻ form) | Easy separation and recovery, potential for recycling | Can have lower activity compared to homogeneous catalysts |

Experimental Protocol

The following is a representative laboratory-scale procedure for the synthesis of this compound. Appropriate safety precautions must be taken when handling the listed chemicals, as they are toxic and hazardous. [1][8][9][10][11][12][13][14][15]

Materials and Equipment

-

Phenol

-

Acrylonitrile

-

Sodium hydroxide (NaOH)

-

Toluene

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in toluene.

-

Base Addition: While stirring, add a solution of sodium hydroxide (1.1 equivalents) in water to the flask.

-

Formation of Sodium Phenoxide: Heat the mixture to reflux for 1-2 hours to ensure the complete formation of sodium phenoxide. Water can be removed azeotropically using a Dean-Stark trap if anhydrous conditions are desired for the next step.

-

Addition of Acrylonitrile: Cool the reaction mixture to room temperature. Add acrylonitrile (1.2 equivalents) dropwise to the stirred mixture. An exothermic reaction may be observed; maintain the temperature below 40°C using an ice bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve any inorganic salts. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Caption: A generalized workflow for the synthesis and purification of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 6.8-7.4 ppm. The two methylene groups of the propanenitrile chain will appear as triplets, with the protons closer to the oxygen being more downfield (around δ 4.2 ppm) and the protons closer to the nitrile group being slightly more upfield (around δ 2.8 ppm).[16]

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the two methylene carbons, and the nitrile carbon (typically around 118 ppm).[17][18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of the product and identifying any byproducts. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 147. Key fragmentation patterns include the loss of the cyanoethyl group and cleavage of the ether bond.[1][5][15]

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons (δ 6.8-7.4), O-CH₂ triplet (δ ~4.2), CH₂-CN triplet (δ ~2.8) |

| ¹³C NMR | Aromatic carbons, O-CH₂, CH₂-CN, and CN carbon signals |

| GC-MS | Molecular ion peak at m/z 147, characteristic fragmentation pattern |

| FT-IR | C≡N stretch (~2250 cm⁻¹), C-O-C stretch (~1240 cm⁻¹), aromatic C-H stretches |

Potential Side Reactions and Byproducts

While the cyanoethylation of phenol is generally a high-yielding reaction, several side reactions can occur, leading to the formation of byproducts.

-

Polycyanoethylation: If an excess of acrylonitrile is used or if the reaction conditions are not carefully controlled, a second molecule of acrylonitrile can add to the product, forming bis(2-cyanoethyl) ether.

-

C-Alkylation: Under certain conditions, particularly with acidic catalysts, alkylation can occur on the aromatic ring of phenol, leading to the formation of ortho- and para-hydroxyphenylpropanenitrile isomers.[9]

-

Polymerization of Acrylonitrile: Acrylonitrile can undergo anionic polymerization in the presence of a strong base, especially at elevated temperatures.

Careful control of stoichiometry, temperature, and the choice of a suitable basic catalyst that favors O-alkylation are crucial to minimize these side reactions.

Safety Considerations

All chemicals used in this synthesis are hazardous and must be handled with extreme caution in a well-ventilated fume hood.

-

Phenol: is toxic and corrosive, causing severe skin burns and eye damage. It can be absorbed through the skin.[1][8][12][14]

-

Acrylonitrile: is a highly flammable, toxic, and carcinogenic liquid.[9][10][11][13][15]

-

Sodium Hydroxide: is a corrosive solid that can cause severe burns.

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Emergency procedures for chemical spills and exposures should be readily available.

Conclusion

The synthesis of this compound from phenol and acrylonitrile via a base-catalyzed Michael addition is a robust and efficient method. The selection of an appropriate catalytic system, such as phase-transfer catalysis, and careful control of reaction conditions are paramount for achieving high yields and purity. This guide provides a comprehensive framework for researchers and scientists to successfully perform this synthesis, from understanding the underlying mechanism to implementing a detailed experimental protocol and characterizing the final product. Adherence to strict safety protocols is essential throughout the entire process due to the hazardous nature of the reagents involved.

References

- 1. benchchem.com [benchchem.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666) [hmdb.ca]

- 3. asianpubs.org [asianpubs.org]

- 4. whitman.edu [whitman.edu]

- 5. oaji.net [oaji.net]

- 6. CATALYTIC HYDROXYLATION OF PHENOL - Patent 0571447 [data.epo.org]

- 7. benchchem.com [benchchem.com]

- 8. US2789995A - Alkylation of phenol with acrylonitrile - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. rtong.people.ust.hk [rtong.people.ust.hk]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. careerendeavour.com [careerendeavour.com]

- 18. benchchem.com [benchchem.com]

Spectroscopic Profile of 3-Phenoxypropanenitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 3-Phenoxypropanenitrile (CAS No: 6231-90-9), a versatile chemical intermediate. This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. By integrating theoretical principles with predicted and experimental data from analogous structures, this guide offers a robust framework for the identification, characterization, and quality control of this compound.

Introduction and Molecular Structure

This compound is an organic compound featuring a phenoxy group connected to a propanenitrile backbone. This unique combination of an aromatic ether and a nitrile functional group makes it a valuable building block in organic synthesis. Accurate structural elucidation through spectroscopic methods is fundamental to ensuring its purity and predicting its reactivity in various chemical transformations. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound.[1]

The structural integrity of this compound is the basis for interpreting its spectral data. The molecule consists of a benzene ring linked via an ether oxygen to a three-carbon aliphatic chain, which is terminated by a nitrile group.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[2] By analyzing the chemical shifts, integrations, and coupling patterns, a detailed structural assignment can be made.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals from the aromatic protons of the phenoxy group and the two methylene groups of the propanenitrile chain.

-

Aromatic Protons (δ 6.9-7.4 ppm): The protons on the benzene ring typically appear in this region. The exact chemical shifts and multiplicities depend on the substitution pattern. For a monosubstituted ring like this, one would expect to see complex multiplets due to coupling between ortho, meta, and para protons.

-

Methylene Protons α to Oxygen (-O-CH₂-, δ ~4.2 ppm): These protons are adjacent to the electronegative oxygen atom, which deshields them, causing them to resonate at a higher chemical shift (downfield).[3] They are expected to appear as a triplet due to coupling with the adjacent methylene group.

-

Methylene Protons α to Nitrile (-CH₂-CN, δ ~2.8 ppm): The cyano group also has a deshielding effect, though less pronounced than the ether oxygen. These protons will also appear as a triplet, coupled to the protons of the other methylene group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho, meta, para) | 6.9 - 7.4 | Multiplet | ~7-8 |

| -O-CH₂- | ~4.2 | Triplet | ~6-7 |

| -CH₂-CN | ~2.8 | Triplet | ~6-7 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[4] Due to the molecule's asymmetry, each carbon atom is expected to produce a distinct signal.

-

Nitrile Carbon (-C≡N, δ ~117 ppm): The carbon of the nitrile group is characteristically found in this region of the spectrum.[5]

-

Aromatic Carbons (δ 115-160 ppm): The six carbons of the benzene ring will resonate in this range. The carbon atom directly attached to the oxygen (ipso-carbon) will be the most downfield (~158 ppm), while the others will appear between 115 and 130 ppm.[6]

-

Aliphatic Carbons (δ 15-65 ppm): The methylene carbon adjacent to the oxygen (-O-CH₂-) is expected around 60-65 ppm due to the strong deshielding effect of the oxygen. The methylene carbon adjacent to the nitrile group (-CH₂-CN) is expected further upfield, around 15-20 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C≡N | ~117 |

| Ar-C (ipso) | ~158 |

| Ar-C (ortho, meta, para) | 115 - 130 |

| -O-CH₂- | ~63 |

| -CH₂-CN | ~18 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is an effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]

The IR spectrum of this compound will prominently feature absorptions corresponding to the nitrile, ether, and aromatic functionalities.

-

C≡N Stretch (2240-2260 cm⁻¹): A sharp, medium-intensity absorption in this region is a definitive indicator of the nitrile group.[8]

-

C-O Stretch (1200-1250 cm⁻¹): The stretching vibration of the aryl-alkyl ether bond will produce a strong absorption in this fingerprint region.

-

Aromatic C=C Stretches (1400-1600 cm⁻¹): Multiple sharp bands in this region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[7]

-

Aromatic C-H Stretch (>3000 cm⁻¹): Stretching vibrations for sp²-hybridized C-H bonds of the aromatic ring typically appear at wavenumbers slightly above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (<3000 cm⁻¹): The C-H stretching vibrations of the methylene groups will be observed just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2240 - 2260 | Medium, Sharp |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Strong |

| Aryl-Alkyl Ether | C-O Stretch | 1200 - 1250 | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₉H₉NO), the expected molecular weight is approximately 147.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 147. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments.

Plausible Fragmentation Pathway:

-

Loss of the cyanoethyl group: Cleavage of the ether bond can lead to the formation of a stable phenoxy radical or a phenoxy cation at m/z 93, with the loss of a neutral C₃H₄N fragment.

-

Formation of a tropylium-like ion: Rearrangement and loss of HCN from a fragment could also occur.

-

Cleavage alpha to the nitrile: Loss of a hydrogen radical is less common but possible.

Caption: Plausible MS fragmentation of this compound.

| m/z | Proposed Fragment | Notes |

| 147 | [C₉H₉NO]⁺˙ | Molecular Ion (M⁺) |

| 93 | [C₆H₅O]⁺ | Loss of ·CH₂CH₂CN |

| 77 | [C₆H₅]⁺ | Loss of CO from the phenoxy cation |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.[1]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H signals and determine the multiplicities and coupling constants. Assign peaks to the corresponding nuclei.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) to generate charged fragments.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-200 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.[2]

Spectroscopic Analysis Workflow

The comprehensive characterization of a compound like this compound involves a logical workflow, integrating data from multiple spectroscopic techniques to build a conclusive structural assignment.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. careerendeavour.com [careerendeavour.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Propanenitrile, 3-methoxy- [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 3-Phenoxypropanenitrile

This guide provides a comprehensive overview of the key physical properties of 3-Phenoxypropanenitrile, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these fundamental characteristics. Our focus is on providing not just data, but a deeper understanding of the experimental choices and the integrity of the results.

Introduction to this compound

This compound, with the chemical formula C₉H₉NO, is a nitrile compound featuring a phenoxy group attached to a propanenitrile backbone. The presence of the polar nitrile group (-C≡N) and the aromatic phenoxy group significantly influences its physical properties, making them critical parameters for its purification, handling, and application in synthetic chemistry. Accurate determination of its melting and boiling points is paramount for establishing purity criteria and designing reaction conditions.

Core Physical Properties

The physical state and phase transitions of this compound are dictated by the intermolecular forces at play, primarily dipole-dipole interactions from the nitrile group and van der Waals forces from the aromatic ring.

Melting Point

The melting point of a solid is the temperature at which it transitions into a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The reported melting point for this compound is in the range of 58-61 °C [1]. A melting point range, rather than a sharp point, can be indicative of the presence of impurities, which disrupt the crystal lattice and lower the energy required to break it apart.

Boiling Point

Summary of Physical Properties

| Physical Property | Value | Notes |

| Melting Point | 58-61 °C | A narrow range indicates high purity. |

| Boiling Point | Not available | Likely susceptible to thermal decomposition at atmospheric pressure. Determination under reduced pressure is recommended. |

Experimental Determination of Physical Properties

The integrity of physical property data hinges on the meticulous application of standardized experimental protocols. As a self-validating system, the chosen methodology should inherently provide an indication of the sample's purity.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound. The principle lies in heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which it melts.[2][3][4]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A sample height of 2-3 mm is ideal.[1]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus. These devices typically have a heating block, a thermometer or digital temperature sensor, and a viewing lens.

-

Rapid Heating (Optional): For an unknown sample, a rapid heating rate can be used to get an approximate melting point. This is then used to set the parameters for a more accurate measurement.

-

Accurate Measurement: Heat the sample at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure sample will exhibit a sharp melting range of 0.5-1 °C.[3]

-

Fine Powder: Ensures efficient and uniform heat transfer throughout the sample.

-

Slow Heating Rate: Allows the temperature of the heating block and the sample to remain in thermal equilibrium, leading to an accurate measurement. Rapid heating can cause the thermometer reading to lag behind the actual sample temperature.

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination

For a thermally stable compound, the boiling point can be determined by distillation at atmospheric pressure. However, for a substance like this compound where thermal lability is suspected, vacuum distillation is the method of choice.[5]

-

Apparatus Setup: Assemble a vacuum distillation apparatus, which includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks or stars, as they can implode under vacuum.

-

Sample and Boiling Chips: Place the liquid sample of this compound and a few boiling chips or a magnetic stir bar into the distillation flask to ensure smooth boiling.

-

Applying Vacuum: Connect the apparatus to a vacuum source (e.g., a vacuum pump) and a manometer to measure the pressure. Gradually reduce the pressure to the desired level.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Observation and Recording: The boiling point is the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature should be recorded along with the corresponding pressure.[6]

A constant boiling point throughout the distillation process is a strong indicator of the liquid's purity. If the temperature fluctuates significantly, it suggests the presence of impurities with different boiling points.

Caption: Simplified Diagram of a Vacuum Distillation Setup.

Conclusion

The physical properties of this compound, particularly its melting and boiling points, are fundamental to its characterization and use. While the melting point is well-documented, the absence of a reported boiling point at atmospheric pressure highlights the importance of considering the thermal stability of organic compounds. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable determination of these properties, ensuring the generation of high-quality, trustworthy data for research and development applications.

References

An In-depth Technical Guide to 3-Phenoxypropanenitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical development and fine chemical synthesis, the utility of bifunctional molecules as versatile intermediates cannot be overstated. 3-Phenoxypropanenitrile, a molecule incorporating both a phenoxy ether and a nitrile group, represents a significant building block with latent potential in organic synthesis and medicinal chemistry. This guide, designed for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis, analytical characterization, and potential applications. By elucidating the causality behind synthetic choices and providing robust analytical frameworks, this document aims to serve as an authoritative resource for the scientific community.

Core Identification and Physicochemical Properties

At its core, this compound is a molecule that bridges the aromatic reactivity of a phenol with the versatile chemistry of an aliphatic nitrile.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Phenoxypropionitrile, beta-Phenoxypropionitrile[1] |

| CAS Number | 3055-86-5[1][2][3][4] |

| Molecular Formula | C₉H₉NO[1][2] |

| Molecular Weight | 147.17 g/mol [3] |

| InChI Key | IXAUFLAHUXISCH-UHFFFAOYSA-N[1] |

A thorough understanding of its physical properties is paramount for its effective use in experimental design, particularly for reaction setup, purification, and storage.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 58-61 °C | [3][4] |

| Boiling Point | 120 °C at 2 mmHg | [3] |

| Solubility | Slightly soluble in methanol | [3] |

| Storage Temperature | Room temperature, sealed in a dry environment | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic disconnections. The most direct and industrially relevant methods involve the formation of the ether linkage.

Michael Addition of Phenol to Acrylonitrile

A highly efficient and atom-economical approach is the base-catalyzed Michael addition of phenol to acrylonitrile.[3] This reaction leverages the nucleophilicity of the phenoxide ion, generated in situ, which attacks the electrophilic β-carbon of the acrylonitrile Michael acceptor.

Reaction Scheme: Phenol + Acrylonitrile → this compound

Causality and Optimization: The choice of catalyst is critical for the success of this reaction. While traditional bases like sodium hydroxide can be used, they often require stringent anhydrous conditions and can lead to side reactions, such as the polymerization of acrylonitrile. Modern catalytic systems, such as copper(I) complexes with N-heterocyclic carbene ligands (e.g., (IPr)Cu(OPh)), have demonstrated high efficacy.[3] These catalysts facilitate the conjugate addition under milder conditions, offering greater control and higher yields. The catalyst's role is to activate the phenol, increasing its nucleophilicity without promoting unwanted side reactions.

dot

Caption: Workflow for the Michael addition synthesis of this compound.

Williamson Ether Synthesis

An alternative, classic approach is the Williamson ether synthesis. This method involves the reaction of a sodium phenoxide with a 3-halopropanenitrile (e.g., 3-chloropropanenitrile). This is a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Scheme: Sodium Phenoxide + 3-Chloropropanenitrile → this compound + Sodium Chloride

Causality and Optimization: This pathway is highly dependent on the principles of SN2 reactions. The halide should be on a primary carbon to minimize the competing E2 elimination reaction. Aprotic polar solvents, such as DMF or DMSO, are preferred as they solvate the cation (Na+) without strongly solvating the nucleophile (phenoxide), thus enhancing its reactivity. The primary drawback of this method can be the availability and stability of the 3-halopropanenitrile reactant.

Role as a Pharmaceutical Intermediate

While direct applications of this compound in final drug structures are not widely documented, its structural motifs—the phenoxy ether and the nitrile—are prevalent in a vast array of pharmaceuticals. Nitriles are valuable precursors to key functional groups, including carboxylic acids (via hydrolysis) and primary amines (via reduction).[]

Potential Synthetic Utility in Drug Development:

-

Precursor to γ-Aminobutyric Acid (GABA) Analogs: Reduction of the nitrile group to a primary amine would yield 3-phenoxypropylamine. This structure could serve as a scaffold for the synthesis of GABA analogs, which are important in neuroscience for treating conditions like epilepsy and neuropathic pain.

-

Synthesis of Carboxylic Acid Derivatives: Hydrolysis of the nitrile furnishes 3-phenoxypropanoic acid. This carboxylic acid could be a building block for creating esters or amides with potential biological activity, for instance, as anti-inflammatory agents or cardiovascular drugs.[]

-

Scaffold for Heterocyclic Chemistry: The reactive nitrile group can participate in cycloaddition reactions or be used to construct heterocyclic rings, which are fundamental components of many drug molecules.[]

The value of this compound lies in its ability to act as a versatile intermediate, allowing for the introduction of the phenoxypropyl moiety into more complex molecular architectures.[7][8]

dot

Caption: Potential synthetic pathways for drug development from this compound.

Analytical Characterization Protocols

Rigorous analytical control is essential to verify the identity, purity, and quality of this compound. A multi-technique approach is recommended for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase method is suitable for this compound.

Table 3: Exemplar HPLC Protocol

| Parameter | Condition | Rationale |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) | A gradient elution (e.g., 40-90% acetonitrile over 15 minutes) is effective for separating impurities with a range of polarities. Formic acid improves peak shape and ensures ionization for MS detection if used. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Detection | UV at 254 nm and 270 nm | The phenyl ring provides strong UV absorbance, allowing for sensitive detection. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

This method is adept at separating starting materials, by-products, and degradation products from the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For assessing volatile and semi-volatile impurities, GC-MS is the technique of choice. It provides both retention time data for quantification and mass spectral data for definitive identification.

Table 4: Exemplar GC-MS Protocol

| Parameter | Condition | Rationale |

| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) | Offers excellent resolution for a wide range of organic molecules. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |

| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |

| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min | A temperature ramp effectively separates compounds with different boiling points. |

| MS Detector | Electron Ionization (EI) at 70 eV, scanning m/z 40-400 | Standard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation. |

Expected Fragmentation: Key fragments would likely include the molecular ion (m/z 147), a fragment corresponding to the loss of the nitrile group (m/z 121), the phenoxy ion (m/z 93), and the tropylium ion (m/z 77).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

¹H NMR (Expected Resonances):

-

Aromatic Protons (C₆H₅): Multiplets in the range of δ 6.9-7.4 ppm (5H).

-

Methylene Protons (O-CH₂): A triplet around δ 4.2 ppm (2H).

-

Methylene Protons (CH₂-CN): A triplet around δ 2.8 ppm (2H).

¹³C NMR (Expected Resonances):

-

Aromatic Carbons: Signals between δ 115-160 ppm.

-

Nitrile Carbon (CN): A signal around δ 118 ppm.

-

Methylene Carbon (O-CH₂): A signal around δ 65 ppm.

-

Methylene Carbon (CH₂-CN): A signal around δ 18 ppm.

The specific chemical shifts and coupling patterns provide a unique fingerprint of the molecule, confirming its structure and providing information on its purity.

Safety, Handling, and Toxicology

As a nitrile-containing compound, this compound requires careful handling. The available safety data indicates potential hazards upon exposure.

Table 5: GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

(Based on GHS classification for similar nitrile compounds)[3]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Rinse mouth and seek immediate medical attention.

-

If inhaled: Move the person into fresh air.

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Toxicological Insights: The toxicity profile is likely influenced by both the phenoxy moiety and the nitrile group. Phenoxy compounds can have varying toxicities, and some glycol ethers (related structures) have been associated with hematological and reproductive effects. The nitrile group can potentially be metabolized to release cyanide, although this is highly structure-dependent. Therefore, all handling should proceed with the assumption that the compound is toxic.

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in pharmaceutical and chemical synthesis. Its straightforward synthesis via methods like the Michael addition, combined with the versatile reactivity of its nitrile and ether functional groups, makes it an attractive building block for creating more complex molecular architectures. This guide has provided a comprehensive framework for its identification, synthesis, analysis, and safe handling. As research continues, the full scope of this compound's utility in the development of novel therapeutics and materials will undoubtedly expand, underscoring the importance of a thorough understanding of such foundational chemical entities.

References

- 1. Propanenitrile, 3-phenoxy- | CymitQuimica [cymitquimica.com]

- 2. This compound-3055-86-5 - Thoreauchem [thoreauchem.com]

- 3. 3-PHENOXYPROPIONITRILE | 3055-86-5 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 7. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 8. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

A Technical Guide to the Biological Activity Screening of Phenoxy Nitrile Derivatives

Introduction: The Therapeutic Promise of Phenoxy Nitrile Scaffolds

Phenoxy nitrile derivatives represent a compelling class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The unique structural combination of a phenoxy ring and a nitrile group imparts a range of physicochemical properties that are conducive to diverse biological activities. The nitrile moiety, a versatile functional group, can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and can enhance metabolic stability and binding affinity to target proteins.[1][2][3][4] The phenoxy group, on the other hand, provides a scaffold that can be readily modified to modulate lipophilicity and steric interactions, crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[5][6]

This guide provides a comprehensive overview of the methodologies employed in the screening of phenoxy nitrile derivatives for their potential therapeutic applications, with a focus on anticancer, antimicrobial, and insecticidal activities. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental designs.

Part 1: Anticancer Activity Screening

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Phenoxy nitrile derivatives have emerged as a promising scaffold for the development of new chemotherapeutics.[7] The initial screening of these compounds is crucial for identifying lead candidates with potent and selective cytotoxicity against cancer cells.

Core Principle: Cell Viability as a Primary Endpoint

The fundamental principle behind primary anticancer screening is the assessment of a compound's ability to reduce the viability or proliferation of cancer cells. A widely accepted and robust method for this is the MTT assay.[8]

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram illustrates the typical workflow for in vitro anticancer activity screening.

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals, which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phenoxy nitrile derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phenoxy nitrile derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Summarizing Anticancer Activity

The results of the anticancer screening are typically summarized in a table format for easy comparison of the cytotoxic potential of different derivatives.

| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |

| PN-01 | MCF-7 | 48 | 15.2 |

| PN-02 | MCF-7 | 48 | 8.7 |

| PN-03 | A549 | 48 | 22.5 |

| Doxorubicin | MCF-7 | 48 | 0.9 |

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Phenoxy nitrile derivatives have shown promise as potential antibacterial and antifungal compounds.[7] Screening for antimicrobial activity involves evaluating the ability of these compounds to inhibit the growth of or kill microorganisms.

Core Principles: Diffusion and Dilution Methods

Two primary methods are employed for preliminary antimicrobial screening: agar diffusion and broth dilution.[9][10] The agar diffusion method provides a qualitative assessment of antimicrobial activity, while the broth dilution method offers quantitative data in the form of the Minimum Inhibitory Concentration (MIC).[11][12]

Experimental Workflow: A Two-Tiered Approach

A common strategy is to use the agar well diffusion method as a primary screen, followed by the broth microdilution method for quantitative analysis of the active compounds.

Caption: Workflow for antimicrobial activity screening.

Detailed Protocols

1. Agar Well Diffusion Method

This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium to inhibit the growth of a lawn of microorganisms.[10]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Phenoxy nitrile derivatives (dissolved in a suitable solvent like DMSO)

-

Sterile cork borer

-

Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (solvent)

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Plate Preparation: Pour molten agar into sterile Petri dishes and allow it to solidify. Spread the microbial inoculum evenly over the agar surface.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

-

Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the phenoxy nitrile derivative solution into each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

2. Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.[11]

Materials:

-

Microbial strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Phenoxy nitrile derivatives

-

96-well microtiter plates

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the phenoxy nitrile derivatives in the appropriate broth medium in a 96-well plate.

-

Inoculation: Add a standardized microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. The addition of a viability indicator like resazurin can aid in the visual assessment.[9]

Data Presentation: Summarizing Antimicrobial Potency

The antimicrobial activity data can be effectively presented in a table.

| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

| PN-01 | S. aureus | 15 | 32 |

| PN-02 | E. coli | 12 | 64 |

| PN-03 | C. albicans | 18 | 16 |

| Ciprofloxacin | S. aureus | 25 | 1 |

| Fluconazole | C. albicans | 22 | 2 |

Part 3: Insecticidal Activity Screening

The development of new insecticides is critical for crop protection and disease vector control. Phenoxy nitrile derivatives have shown potential as novel insecticidal agents.[13][14] Bioassays are the primary tools for evaluating the insecticidal efficacy of these compounds.[15]

Core Principle: Assessing Lethality and Developmental Effects

Insecticidal screening aims to determine the toxicity of a compound to a target insect species. This is typically assessed through mortality rates (lethal concentration, LC50, or lethal dose, LD50) and can also include sublethal effects on development and behavior.[15]

Experimental Workflow: From Compound Application to Mortality Assessment

The choice of bioassay method depends on the target insect and the mode of action of the compound. A common method for screening against agricultural pests like the diamondback moth (Plutella xylostella) is the leaf-dip bioassay.[16]

Caption: Workflow for insecticidal screening using a leaf-dip bioassay.

Detailed Protocol: Leaf-Dip Bioassay

This method is suitable for evaluating the contact and stomach toxicity of compounds to phytophagous insects.

Materials:

-

Target insect larvae (e.g., third-instar larvae of Plutella xylostella)

-

Host plant leaves (e.g., cabbage)

-

Phenoxy nitrile derivatives (dissolved in acetone with a surfactant like Triton X-100)

-

Petri dishes

-

Filter paper

Procedure:

-

Compound Preparation: Prepare a series of concentrations of the phenoxy nitrile derivatives in an appropriate solvent containing a surfactant to ensure even spreading on the leaf surface.

-

Leaf Treatment: Cut leaf discs of a uniform size. Dip each leaf disc into a test solution for a specific duration (e.g., 10-30 seconds).

-

Drying: Allow the treated leaf discs to air-dry completely.

-

Insect Exposure: Place a treated leaf disc in a Petri dish lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10-20) into each Petri dish.

-

Incubation: Maintain the Petri dishes under controlled environmental conditions (temperature, humidity, and photoperiod).

-

Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Data Presentation: Quantifying Insecticidal Efficacy

The insecticidal activity is best summarized in a table showing the LC50 values.

| Compound ID | Target Insect | Bioassay Method | LC50 (µg/mL) at 48h |

| PN-01 | Plutella xylostella | Leaf-dip | 55.3 |

| PN-02 | Plutella xylostella | Leaf-dip | 32.1 |

| PN-03 | Plutella xylostella | Leaf-dip | 78.9 |

| Emamectin Benzoate | Plutella xylostella | Leaf-dip | 0.5 |

Conclusion: A Pathway to Novel Therapeutics

The systematic screening of phenoxy nitrile derivatives for their biological activities is a critical first step in the journey of drug discovery and development. The methodologies outlined in this guide provide a robust framework for identifying and characterizing promising lead compounds. By understanding the principles behind these assays and executing them with precision, researchers can effectively unlock the therapeutic potential of this versatile chemical scaffold. Further investigations into the mechanism of action, structure-activity relationships, and in vivo efficacy of the most potent derivatives will be essential for their translation into clinically or agriculturally valuable agents.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ijcrt.org [ijcrt.org]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microchemlab.com [microchemlab.com]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. entomoljournal.com [entomoljournal.com]

- 16. Testing insecticidal activity of novel chemically synthesized siRNA against Plutella xylostella under laboratory and field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Modern Therapeutics: A Technical Guide to 3-Phenoxypropanenitrile in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the strategic selection of precursor molecules is a critical determinant of synthetic efficiency, scalability, and ultimately, the economic viability of a drug candidate. Among the myriad of chemical building blocks, 3-phenoxypropanenitrile has emerged as a cornerstone intermediate, particularly in the synthesis of blockbuster drugs targeting central nervous system disorders. This technical guide provides an in-depth exploration of this compound, from its fundamental synthesis to its pivotal role in the construction of complex active pharmaceutical ingredients (APIs). We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from extensive experience in process development and optimization.

The Strategic Advantage of the Phenoxypropylamine Scaffold

The 3-phenoxypropylamine moiety is a privileged scaffold in medicinal chemistry, forming the core of several widely prescribed antidepressants and attention-deficit/hyperactivity disorder (ADHD) medications. Its prevalence is not coincidental; the specific arrangement of the phenyl, ether, and amine functionalities allows for optimal interaction with neurotransmitter transporters, leading to potent and selective inhibition of reuptake mechanisms.

The journey to these life-changing medicines often begins with a deceptively simple yet versatile precursor: this compound. Its chemical architecture, comprising a stable phenoxy group and a readily transformable nitrile, provides a robust and flexible entry point for the synthesis of a diverse array of pharmaceutical agents.

Synthesis of this compound: A Tale of Two Pathways

The efficient and scalable synthesis of this compound is paramount to its utility as a pharmaceutical precursor. Two primary synthetic routes dominate the landscape: the Williamson ether synthesis and the cyanoethylation of phenol. The choice between these pathways is often dictated by factors such as raw material cost, reaction kinetics, and desired purity profile.

The Classic Approach: Williamson Ether Synthesis

The Williamson ether synthesis is a venerable and highly reliable method for the formation of ethers.[1] In the context of this compound, this SN2 reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic 3-halopropanenitrile.[2][3]

Diagram: Williamson Ether Synthesis of this compound

Caption: General scheme of the Williamson ether synthesis for this compound.

Experimental Protocol: Williamson Ether Synthesis

-

Phenoxide Formation: To a stirred solution of phenol in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an equimolar amount of a strong base (e.g., sodium hydride or potassium carbonate) portion-wise at room temperature. The reaction is typically exothermic and should be monitored. Stir the mixture until the evolution of gas ceases, indicating the complete formation of the phenoxide.

-

Nucleophilic Substitution: To the resulting phenoxide solution, add 3-chloropropanenitrile or 3-bromopropanenitrile dropwise at a temperature maintained between 25-30°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system to afford the final product in high purity.

Causality of Experimental Choices:

-

Solvent: Aprotic polar solvents are chosen to solvate the cation of the phenoxide, thereby increasing the nucleophilicity of the oxygen anion and accelerating the SN2 reaction.

-

Base: The choice of base depends on the desired reactivity and cost. Sodium hydride offers a rapid and irreversible deprotonation, while potassium carbonate is a milder and more economical option for large-scale production.

-

Leaving Group: 3-Bromopropanenitrile is generally more reactive than 3-chloropropanenitrile due to the better leaving group ability of bromide, but the chloro-derivative is often more cost-effective.

The Atom-Economical Route: Cyanoethylation of Phenol

An alternative and more atom-economical approach is the direct reaction of phenol with acrylonitrile, a process known as cyanoethylation. This reaction is typically catalyzed by a base and proceeds via a Michael addition mechanism.

Diagram: Cyanoethylation of Phenol

Caption: Reaction scheme for the base-catalyzed cyanoethylation of phenol.

The Critical Transformation: Reduction of the Nitrile to the Primary Amine

The conversion of the nitrile functionality in this compound to a primary amine is the linchpin step that unlocks its utility as a pharmaceutical precursor. This reduction can be achieved through several methods, with catalytic hydrogenation and chemical reduction using metal hydrides being the most prevalent. The choice of method is critical, as it directly impacts the yield, purity, and safety of the process.

The Workhorse of Industry: Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred industrial method for nitrile reduction due to its high efficiency, scalability, and the avoidance of stoichiometric metal waste.[4][5]

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

-

Catalyst Preparation: In a high-pressure autoclave, a slurry of Raney Nickel (typically 5-10 wt% of the substrate) in a suitable solvent (e.g., methanol or ethanol) is prepared. To suppress the formation of secondary and tertiary amine byproducts, a small amount of ammonia or a basic additive is often included.[6]

-

Reaction Setup: this compound is dissolved in the same solvent and charged into the autoclave.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50-80°C).

-

Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen and confirmed by GC or HPLC analysis.

-

Work-up and Isolation: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield crude 3-phenoxypropylamine.

-

Purification: The crude amine can be purified by vacuum distillation.

Troubleshooting and Optimization:

-

Byproduct Formation: The primary challenge in nitrile hydrogenation is the formation of secondary and tertiary amines through the reaction of the initially formed primary amine with the imine intermediate.[7]

-

Solution: The addition of ammonia or a primary amine to the reaction mixture shifts the equilibrium away from the formation of secondary and tertiary amines. Operating at lower temperatures and higher hydrogen pressures also favors the formation of the primary amine.

-

-

Catalyst Deactivation: The catalyst can be poisoned by impurities in the substrate or solvent.

-

Solution: Ensuring the purity of the starting materials is crucial. The use of a guard bed or pre-treatment of the substrate can also be beneficial.

-

The Power of Hydrides: Reduction with Lithium Aluminum Hydride (LiAlH₄)

For laboratory-scale synthesis and when chemoselectivity is a concern, reduction with lithium aluminum hydride (LiAlH₄) is a powerful and reliable method.[8][9]

Experimental Protocol: LiAlH₄ Reduction

-

Reaction Setup: A solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water (Fieser workup). This procedure is crucial for the safe decomposition of excess LiAlH₄ and the precipitation of aluminum salts.

-

Isolation: The resulting granular precipitate is filtered off, and the organic filtrate is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to afford 3-phenoxypropylamine, which can be further purified by distillation.

Causality of Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, all glassware and solvents must be scrupulously dried.[9]

-

Controlled Addition: The dropwise addition of the nitrile solution to the LiAlH₄ suspension helps to control the exothermic reaction.

-

Fieser Workup: This specific workup procedure is designed to produce easily filterable aluminum salts, simplifying the isolation of the product.

Quantitative Data Summary

| Method | Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Catalytic Hydrogenation | H₂, Raney Ni, NH₃/MeOH | >90% | >98% | Scalable, cost-effective, environmentally friendly. | Requires high-pressure equipment, potential for byproduct formation. |

| LiAlH₄ Reduction | LiAlH₄, Et₂O/THF | 85-95% | >99% | High yield, clean reaction, good for smaller scale. | Hazardous reagent, requires strict anhydrous conditions, generates aluminum waste. |

Applications in Pharmaceutical Synthesis: The Gateway to Blockbuster Drugs

The true value of this compound is realized in its conversion to 3-phenoxypropylamine, a key intermediate in the synthesis of several major pharmaceuticals.

Diagram: Pharmaceutical Synthesis Workflow

Caption: Synthetic pathway from phenol to key APIs via this compound.

-

Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders. The synthesis involves the reaction of 3-phenoxypropylamine with a suitable electrophile to introduce the N-methyl group and the trifluoromethylphenyl moiety.

-

Atomoxetine (Strattera®): A norepinephrine reuptake inhibitor used for the treatment of ADHD. The synthesis utilizes 3-phenoxypropylamine as a scaffold for the introduction of the N-methyl and the 2-methylphenoxy groups.

-

Duloxetine (Cymbalta®): A serotonin-norepinephrine reuptake inhibitor (SNRI) used for major depressive disorder and anxiety. The synthesis involves the reaction of a derivative of 3-phenoxypropylamine with 1-fluoronaphthalene.

Conclusion: An Indispensable Tool in the Pharmaceutical Armamentarium

This compound stands as a testament to the power of a well-chosen precursor in modern pharmaceutical synthesis. Its straightforward preparation, coupled with the versatile and efficient transformation of its nitrile group, provides a reliable and economical pathway to a class of drugs that have profoundly impacted human health. As the demand for more sophisticated and targeted therapeutics continues to grow, the principles of strategic precursor selection, exemplified by the utility of this compound, will remain a cornerstone of successful drug development. This guide has aimed to provide not just the "how" but the "why" behind the synthetic methodologies, empowering researchers and drug development professionals to leverage this critical intermediate to its fullest potential.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. echemi.com [echemi.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. reddit.com [reddit.com]

The Reactivity of the Nitrile Group in 3-Phenoxypropanenitrile: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the nitrile group in 3-phenoxypropanenitrile, a versatile chemical intermediate of significant interest to researchers, scientists, and drug development professionals. The unique electronic and steric characteristics imparted by the phenoxy group modulate the reactivity of the nitrile moiety, influencing its susceptibility to a range of chemical transformations. This document delves into the core reactions of the nitrile group—hydrolysis, reduction, and cycloaddition—offering mechanistic insights, field-proven experimental protocols, and a comparative analysis of its reactivity. The strategic application of this compound in the synthesis of valuable molecules, particularly in the pharmaceutical and materials science sectors, is also discussed, underscoring the practical importance of understanding its chemical behavior.

Introduction: The Unique Profile of this compound

This compound, with its characteristic phenoxy group at the β-position relative to the nitrile, presents a fascinating case study in functional group reactivity. The ether linkage and the aromatic ring introduce a distinct electronic and steric environment that differentiates it from simple aliphatic or aromatic nitriles. The electron-withdrawing nature of the phenoxy group, transmitted through the aliphatic chain, enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[1] This guide will dissect the implications of this structural feature on the key transformations of the nitrile group.

The nitrile group itself is a cornerstone in organic synthesis, valued for its ability to be converted into a variety of other functional groups, including carboxylic acids, amines, and ketones.[2][3] In the context of drug discovery, the nitrile moiety is often incorporated into molecules to enhance binding affinity, improve pharmacokinetic profiles, and introduce metabolic stability.[4][5][6] Understanding the specific reactivity of the nitrile in this compound is therefore crucial for its effective utilization in the design and synthesis of novel chemical entities.

Hydrolysis: Conversion to 3-Phenoxypropanoic Acid

The hydrolysis of the nitrile group in this compound to yield 3-phenoxypropanoic acid is a fundamental transformation, providing access to a valuable carboxylic acid intermediate. This reaction can be achieved under both acidic and basic conditions, proceeding through an amide intermediate.[7][8][9]

Mechanistic Considerations

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon to form a protonated imidic acid, which tautomerizes to the more stable amide. Subsequent hydrolysis of the amide, also acid-catalyzed, yields the carboxylic acid and an ammonium salt.[10]

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium or potassium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon.[7] The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt. Acidification in a separate workup step is required to obtain the free carboxylic acid.[10]

The phenoxy group, being electron-withdrawing, is expected to accelerate the rate of hydrolysis by further polarizing the C≡N bond and making the nitrile carbon more susceptible to nucleophilic attack.

Experimental Protocols

Table 1: Comparison of Hydrolysis Conditions for this compound

| Condition | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| Acidic | This compound, conc. HCl | Water | Reflux | 4-6 h | >90% | [11] (Analogous) |

| Basic | This compound, 10% aq. NaOH | Ethanol/Water | Reflux | 16 h | ~90% | [7] |

Protocol 2.2.1: Acid-Catalyzed Hydrolysis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and concentrated hydrochloric acid (10 vol).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 10 vol).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-phenoxypropanoic acid. Further purification can be achieved by recrystallization.

Protocol 2.2.2: Base-Catalyzed Hydrolysis of this compound

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 vol). Add a 10% aqueous solution of sodium hydroxide (2 vol).

-

Reaction: Heat the mixture to reflux for 16 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. Dilute the residue with water (10 vol) and wash with dichloromethane (2 x 10 vol) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3 with 1 N HCl.

-

Extraction and Purification: Extract the acidified aqueous layer with dichloromethane (3 x 5 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-phenoxypropanoic acid.

Diagram 1: Workflow for the Hydrolysis of this compound

Caption: Comparative workflows for acid and base-catalyzed hydrolysis.

Reduction: Synthesis of 3-Phenoxypropylamine

The reduction of the nitrile group in this compound to a primary amine, 3-phenoxypropylamine, is a critical transformation for accessing this valuable building block in pharmaceutical and agrochemical synthesis. This reduction can be accomplished using various reducing agents, with the choice of reagent influencing the reaction conditions and selectivity.[12]